
2-(4-(Methoxy)phenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a silane derivative, which are compounds containing silicon atoms with hydrogen and various other functional groups . The methoxy and phenoxy groups suggest the presence of oxygen, carbon, and hydrogen atoms in the compound .
Chemical Reactions Analysis
Silane derivatives are generally reactive and can participate in various chemical reactions . The reactivity of this specific compound would likely depend on the functional groups present and their arrangement in the molecule .Scientific Research Applications
Synthesis and Transformation Applications
- Synthesis and transformation of [difluoro(phenylseleno)methyl]-trimethylsilane : This paper discusses an efficient strategy for synthesizing difluoro(phenylseleno)methyl]trimethylsilane, further used as a nucleophilic difluoromethylating reagent. This implies potential applications in the synthesis of complex organic compounds (Qin et al., 2005).
Regio-Controlled Synthesis
- Regio-controlled synthesis of substituted phenols : This research demonstrates the use of related silane compounds in the regio-controlled synthesis of substituted phenols and methyl salicylates, highlighting its potential in targeted organic synthesis (Chan & Brownbridge, 1981).
Electrochemistry and Battery Technology
- Novel silane compounds as electrolyte solvents for Li-ion batteries : The study explores the use of novel silane compounds as non-aqueous electrolyte solvents in lithium-ion batteries. This points towards applications in energy storage and battery technology (Amine et al., 2006).
Surface Modification and Hydrophobicity
- Use of p-toluenesulfonic acid for the controlled grafting of alkoxysilanes onto silanol containing surfaces : This research involves modifying surfaces using methoxysilanes to achieve various levels of hydrophobicity. It shows the potential of silane compounds in surface engineering and material science (García et al., 2007).
Polymerization and Material Science
- Radical polymerization of tetrafluoroethylene in solutions of trimethoxysilanes : This paper discusses the formation of fluoroalkoxysilane oligomers through radical polymerization, indicating applications in creating new polymeric materials (Kim et al., 2017).
Mechanism of Action
properties
IUPAC Name |
trimethyl-[1,1,2,2-tetrafluoro-2-(4-methoxyphenoxy)ethyl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F4O2Si/c1-17-9-5-7-10(8-6-9)18-11(13,14)12(15,16)19(2,3)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGNGBKUGFQBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C(F)(F)[Si](C)(C)C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F4O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

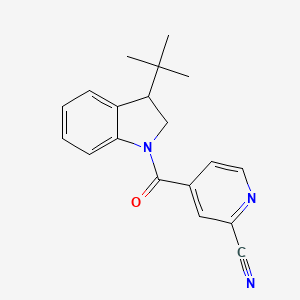
![N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2997587.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2997589.png)
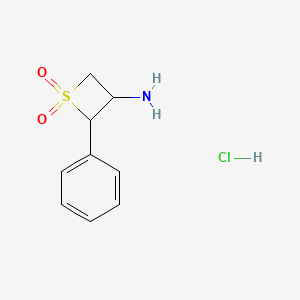
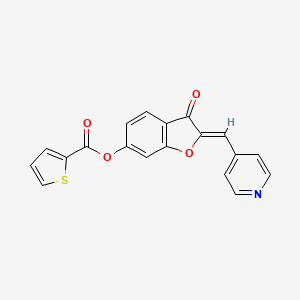


![1-(4-benzhydrylpiperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B2997598.png)
![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2997599.png)
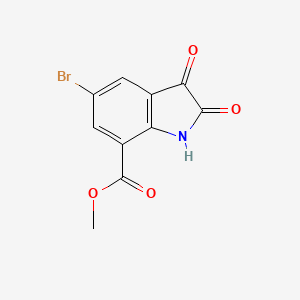
![(4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2997601.png)
![2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide](/img/structure/B2997605.png)
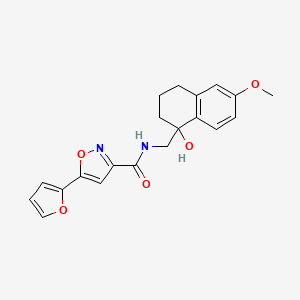
![7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2997607.png)